molecular formula C11H15NOS B2929924 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1706246-52-7

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No. B2929924
CAS RN: 1706246-52-7
M. Wt: 209.31
InChI Key: MQNSEYJWMUGSSS-UHFFFAOYSA-N
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Description

“1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of “{1-[(thiophen-3-yl)methyl]piperidin-4-yl}methanol” is 211.33 .

Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone have been identified as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to its active form, cortisol. Inhibiting 11β-HSD1 can help treat metabolic disorders such as type 2 diabetes, obesity, and associated conditions like insulin resistance, hypertension, and cardiovascular diseases.

Therapeutic Compounds for CNS Disorders

The structural framework of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone provides a base for developing therapeutic compounds that can potentially treat central nervous system (CNS) disorders. These include conditions such as mild cognitive impairment, early dementia, and Alzheimer’s disease .

Reactant for Synthesis of Photoreactive Probes

This compound serves as a reactant in the synthesis of photoreactive probes. These probes are crucial for studying the binding sites of noncompetitive GABA receptor antagonists . Such research can lead to the development of new drugs that target these receptors, which are important in various neurological conditions.

Development of Photoactive Compounds

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone: is used in the creation of photoactive compounds, such as a-mannosides and mannosyl peptides . These compounds have applications in biochemistry and cell biology, particularly in the study of carbohydrate-mediated interactions.

Inactivators of Human Cytochrome P450 2B6

The compound is also involved in the synthesis of inactivators of human cytochrome P450 2B6 . This enzyme is responsible for metabolizing various drugs, and its inhibition can be useful in understanding drug interactions and detoxification processes.

Synthesis of Tyrosinase Inhibitors

Research has shown that derivatives of thiophene compounds, which share a similar structure to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone , act as potent inhibitors of tyrosinase . Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after for cosmetic applications and treatments of hyperpigmentation disorders.

Mechanism of Action

While the specific mechanism of action for “1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” is not available, similar compounds have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, Sigma-Aldrich provides safety information for “1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride”, including hazard statements and precautionary statements .

Future Directions

The future directions in the study of “1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” and similar compounds could involve further structural modifications and pharmacological studies related to enzyme inhibitors . Additionally, these compounds could be explored for their potential in the development of new drugs .

properties

IUPAC Name

1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-9(13)12-5-2-10(3-6-12)11-4-7-14-8-11/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNSEYJWMUGSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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